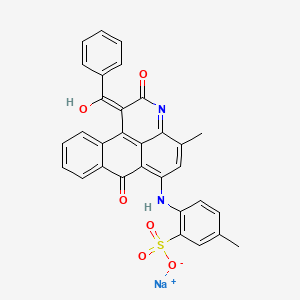
Urea, N-cyclopentyl-N'-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- is a compound that features a urea backbone with a cyclopentyl group and a 3,4,5-trimethoxyphenyl group attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- typically involves the reaction of cyclopentylamine with 3,4,5-trimethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)-: Unique due to the presence of both cyclopentyl and trimethoxyphenyl groups.
Urea, N-cyclopentyl-N’-(3,4-dimethoxyphenyl)-: Lacks one methoxy group, which may affect its biological activity.
Urea, N-cyclopentyl-N’-(3,5-dimethoxyphenyl)-: Different substitution pattern on the phenyl ring, leading to different properties.
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can translate to different biological activities and applications.
Propriétés
Numéro CAS |
68060-78-6 |
|---|---|
Formule moléculaire |
C15H22N2O4 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
1-cyclopentyl-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-8-11(9-13(20-2)14(12)21-3)17-15(18)16-10-6-4-5-7-10/h8-10H,4-7H2,1-3H3,(H2,16,17,18) |
Clé InChI |
HCDZCIGHGCRMNC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


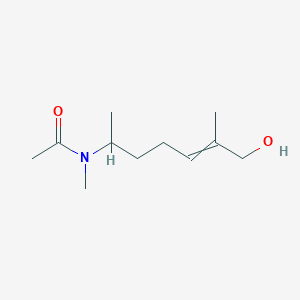
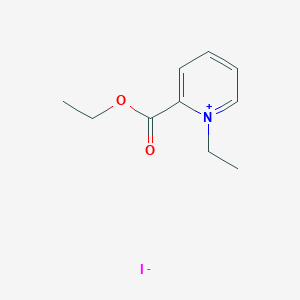

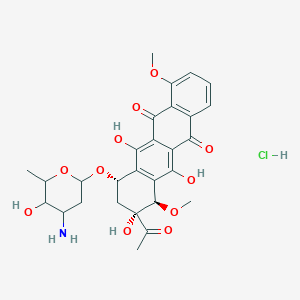

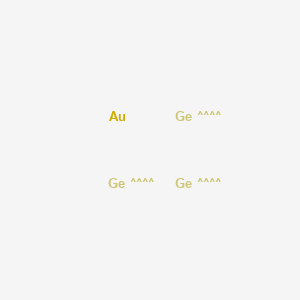

![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)

![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)

![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)
